1-(2-Naphthyl)cyclopentanecarbonitrile
Overview
Description
1-(2-Naphthyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C16H15N It is characterized by a cyclopentane ring attached to a naphthyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs palladium as a catalyst and boron reagents to facilitate the coupling of the naphthyl group with the cyclopentanecarbonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and mild reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated naphthyl derivatives.
Scientific Research Applications
1-(2-Naphthyl)cyclopentanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the naphthyl group can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Naphthyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
Cyclopentanecarbonitrile: Lacks the naphthyl group, resulting in different chemical and biological properties.
Naphthylacetonitrile: Contains a different carbon chain length, affecting its reactivity and applications.
Naphthylmethylamine: Features an amine group instead of a nitrile, leading to distinct chemical behavior
Properties
IUPAC Name |
1-naphthalen-2-ylcyclopentane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c17-12-16(9-3-4-10-16)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCIEOUYIMZFGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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